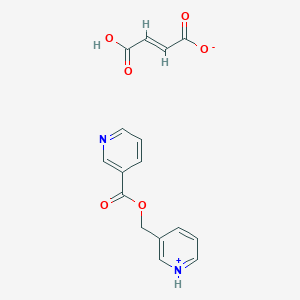
3-Pyridylmethyl nicotinate monofumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridylmethyl nicotinate monofumarate is a chemical compound that combines 3-pyridylmethyl nicotinate with fumaric acid to form a monofumarate salt.
Preparation Methods
The preparation of 3-pyridylmethyl nicotinate monofumarate involves reacting approximately equimolar amounts of fumaric acid and 3-pyridylmethyl nicotinate. The reaction typically occurs under controlled conditions to ensure the formation of the monofumarate salt . Industrial production methods may involve scaling up this reaction process while maintaining the necessary reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-Pyridylmethyl nicotinate monofumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
3-Pyridylmethyl nicotinate monofumarate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-pyridylmethyl nicotinate monofumarate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Pyridylmethyl nicotinate monofumarate can be compared with other similar compounds, such as:
3-Pyridylmethyl nicotinate: The parent compound without the fumaric acid addition.
Nicotinic acid derivatives: Compounds that share structural similarities with nicotinic acid.
Fumaric acid derivatives: Compounds that share structural similarities with fumaric acid.
Properties
CAS No. |
63861-52-9 |
|---|---|
Molecular Formula |
C16H14N2O6 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
(E)-4-hydroxy-4-oxobut-2-enoate;pyridin-1-ium-3-ylmethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O2.C4H4O4/c15-12(11-4-2-6-14-8-11)16-9-10-3-1-5-13-7-10;5-3(6)1-2-4(7)8/h1-8H,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IWWXYFKUBKURQF-WLHGVMLRSA-N |
Isomeric SMILES |
C1=CC(=C[NH+]=C1)COC(=O)C2=CN=CC=C2.C(=C/C(=O)[O-])\C(=O)O |
Canonical SMILES |
C1=CC(=C[NH+]=C1)COC(=O)C2=CN=CC=C2.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















